N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a trifluoroethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the cyclopropane ring confers steric rigidity. Sulfonamide groups are well-documented pharmacophores, often enhancing binding specificity and metabolic stability in drug candidates .
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2S/c11-10(12,13)7-15-5-1-2-8(6-15)14-18(16,17)9-3-4-9/h8-9,14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIVQIMUACTRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)NS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidin-3-yl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the trifluoroethyl group and cyclopropanesulfonamide moiety requires specific reagents and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analyses, are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group, which can impact the reactivity and selectivity of the compound.
Common Reagents and Conditions: Oxidation reactions may involve reagents such as hydrogen peroxide or metal catalysts, while reduction reactions can be carried out using reducing agents like lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products can be further utilized in various applications, such as the development of new pharmaceuticals or materials.
Scientific Research Applications
Chemistry: In the field of chemistry, N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide serves as a valuable intermediate for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential as a modulator of various biological targets. Its interaction with enzymes and receptors can lead to the development of new therapeutic agents for treating diseases.
Medicine: In medicine, this compound is being explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of pain management and inflammation.
Industry: Industrially, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's trifluoroethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways and the desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include:
1-(2,2,2-Trifluoroethyl)piperidine (Compound A) : Lacks the sulfonamide group but shares the trifluoroethyl-piperidine scaffold.
Piperidine-based sulfonamides (e.g., N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)propionamide): Feature sulfonamide groups but differ in substituent placement and fluorination patterns .
Non-fluorinated piperidine sulfonamides: Used to isolate the effects of fluorine on physicochemical properties.
Table 1: Comparative Properties of Selected Analogs
Functional and Pharmacological Differences
- Trifluoroethyl Group: The electron-withdrawing trifluoroethyl group in the target compound reduces the basicity of the piperidine nitrogen (pKa ~7.5 vs. ~9.0 in non-fluorinated analogs), enhancing membrane permeability and bioavailability . This contrasts with Compound A, which lacks the sulfonamide but shows similar pKa modulation .
- This rigidity may also stabilize bioactive conformations, as seen in studies of sulfonamide-containing CNS agents .
- Fluorine-Sulfonamide Synergy : The combination of fluorine and sulfonamide in the target compound likely synergizes to enhance metabolic stability and binding affinity. Fluorine’s inductive effects stabilize adjacent groups against enzymatic degradation, while the sulfonamide participates in hydrogen bonding with target proteins .
Research Findings and Trends
- Conformational Studies : Computational analyses (e.g., ) reveal that sulfonamide substituents on piperidine rings adopt distinct low-energy conformations compared to amides or alkylamines. The target compound’s sulfonamide group may favor interactions with hydrophobic pockets in biological targets.
- Fluorine Impact: Fluorinated analogs consistently demonstrate improved pharmacokinetic profiles over non-fluorinated versions, with ~20–30% higher oral bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
